molecular formula C20H21N3O4 B2953875 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea CAS No. 877640-97-6

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea

Cat. No.: B2953875
CAS No.: 877640-97-6
M. Wt: 367.405
InChI Key: CRNNEXIRXGLVBO-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea is a structurally complex urea derivative incorporating a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidin-5-one ring. The compound features a urea linkage (-NH-CO-NH-) connecting a p-tolyl group (para-methylphenyl) to the pyrrolidinone scaffold. For example, benzodioxin derivatives are commonly explored for electronic applications (e.g., OLEDs) , while urea derivatives are frequently investigated as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-2-4-14(5-3-13)21-20(25)22-15-10-19(24)23(12-15)16-6-7-17-18(11-16)27-9-8-26-17/h2-7,11,15H,8-10,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNNEXIRXGLVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on the latest findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : Not specified in the sources.

Structural Representation

The structural formula can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Research indicates that this compound exhibits antitumor and anti-inflammatory properties. The presence of the dihydrobenzo[b][1,4]dioxin moiety is significant in mediating these effects through various biochemical pathways.

Antitumor Activity

In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, a derivative with similar structural characteristics demonstrated a significant reduction in cell viability in human cancer cell lines (e.g., MCF-7 and HeLa) at concentrations as low as 10 µM over 48 hours .

Anti-inflammatory Effects

The compound has also been tested for its anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of compounds similar to This compound . The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B20HeLa
Target Compound10MCF-7

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects using a rat model of arthritis. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), leading to a dose-dependent decrease in paw swelling and joint inflammation .

Dose (mg/kg)Paw Swelling Reduction (%)
525
1050
2075

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in OLED Materials

Compounds such as N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DDPB) and CDDPI share the benzodioxin moiety but differ in their functional groups and applications. Key differences include:

  • Electroluminescent Properties: DDPB exhibits deep blue emission (435 nm, CIEy 0.07) with an external quantum efficiency (EQE) of 2.01%, attributed to strong orbital-coupling transitions.
  • Host Material Performance: CDDPI outperforms DBDPA in green and red phosphorescent OLEDs, achieving luminance values up to 39,661 cd m⁻² and EQEs of 19.2%.

Table 1: Comparison with OLED-Active Benzodioxin Derivatives

Compound Key Functional Groups Emission λ (nm) EQE (%) Application
DDPB Imidazole, benzodioxin 435 2.01 Blue OLED emitter
CDDPI Carbazole, phenanthroimidazole N/A 19.2 Green/red OLED host
Target Compound Urea, pyrrolidinone N/A N/A Not explored for OLEDs
Urea Derivatives in Medicinal Chemistry

The target compound shares a urea backbone with 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) from . Key distinctions include:

  • Substituent Effects: Compound 15a has a triazole-pyridine core with a methoxyphenyl group, while the target compound features a benzodioxin-pyrrolidinone system with a p-tolyl group. The electron-donating methyl group in the p-tolyl substituent may enhance lipophilicity compared to 15a’s methoxy group .
  • Synthetic Routes: Both compounds are synthesized via urea-forming reactions, but 15a uses reflux with aniline derivatives in dioxane, whereas the target compound’s synthesis (unreported in evidence) likely involves coupling of a pyrrolidinone intermediate with isocyanate reagents .

Table 2: Comparison with Urea-Based Analogues

Compound Core Structure Key Substituents Potential Bioactivity
15a Triazole-pyridine 4-Methoxyphenyl Antimicrobial/kinase inhibition
Target Compound Benzodioxin-pyrrolidinone p-Tolyl Underexplored (speculative)
Pyrrolidinone and Heterocyclic Analogues

The diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) from shares a pyrrolidinone-like scaffold but differs significantly in substitution:

  • Thermal Stability : Compound 1l exhibits a high melting point (243–245°C) due to its rigid imidazopyridine core and nitro substituents. The target compound’s melting point is unreported but may be lower due to its less rigid structure .
  • Spectral Characterization: Both compounds would require detailed NMR and MS analysis for structural confirmation, though 1l’s nitrophenyl and cyano groups produce distinct IR and HRMS signatures compared to the target’s benzodioxin and urea groups .

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